molecular formula C10H9NO3 B1613016 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid CAS No. 238755-39-0

8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid

Cat. No. B1613016
M. Wt: 191.18 g/mol
InChI Key: WELUSJMDROQOAE-UHFFFAOYSA-N
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Description

8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is a quinoline compound . It is similar to oxolinic acid, which has antibacterial properties and is particularly active against Enterobacteriaceae . Oxolinic acid is an inhibitor of DNA gyrases, including DNA topoisomerases .


Synthesis Analysis

The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . A plausible mechanism of their formation was proposed on the basis of ab initio quantum-chemical calculations .


Molecular Structure Analysis

The molecular formula of 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is C10H9NO3 . The InChI code is 1S/C10H9NO3/c12-9-3-1-2-7-6 (9)4-5-8 (11-7)10 (13)14/h4-5H,1-3H2, (H,13,14) .


Chemical Reactions Analysis

The reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine was studied . This reaction gave 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones in good yields .

Safety And Hazards

The safety information for 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid indicates that it has some hazards. The signal word is “Warning” and the hazard statements include H302-H315-H319 .

properties

IUPAC Name

8-oxo-6,7-dihydro-5H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8/h4-5H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELUSJMDROQOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627865
Record name 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid

CAS RN

238755-39-0
Record name 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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